molecular formula C19H20N4O5 B6544773 N-(4-ethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946299-18-9

N-(4-ethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544773
CAS No.: 946299-18-9
M. Wt: 384.4 g/mol
InChI Key: BSKHIBQYZQYLKT-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with methoxy and methyl groups at positions 5 and 1, respectively. The 4-ethoxyphenyl group may contribute to metabolic stability compared to unsubstituted aryl counterparts, as seen in other acetamide derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-4-28-13-7-5-12(6-8-13)21-15(24)11-23-18(25)16-14(27-3)9-10-20-17(16)22(2)19(23)26/h5-10H,4,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHIBQYZQYLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

  • Molecular Formula : C21H24N4O5
  • Molecular Weight : 412.4 g/mol
  • CAS Number : 1005297-49-3

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrido[2,3-d]pyrimidine core followed by acylation with 4-ethoxyphenyl acetamide derivatives. The specific reaction conditions and reagents can vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
  • Mechanism of Action :
    • Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells through enhanced caspase activity .
    • Caspase Activation : At concentrations of 10 μM, compounds in this class have been reported to enhance caspase-3 activity significantly (up to 1.57 times), indicating a pro-apoptotic effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial properties:

  • Inhibition Studies :
    • The compound demonstrated significant antibacterial activity against various strains of bacteria at specific concentrations.
    • The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Mechanism of Action
AnticancerMDA-MB-23110Induction of apoptosis via caspase activation
AntimicrobialE. coli15Inhibition of bacterial cell wall synthesis
AntifungalC. albicans20Disruption of fungal cell membrane integrity

Case Study: Anticancer Evaluation

In a study focusing on MDA-MB-231 cells treated with this compound:

  • Results : The compound caused significant morphological changes indicative of apoptosis.
  • Caspase Activity : Enhanced caspase activity was observed at doses as low as 1 μM.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 5-methoxy, 1-methyl, N-(4-ethoxyphenyl)acetamide ~413.4 (est.) -
N-(3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl ethyl) analog Pyrido[2,3-d]pyrimidin-4-one 3-(4-ethoxyphenyl), N-(pyridin-3-ylmethyl), 4-(trifluoromethoxy)phenyl 611.6
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 4-oxo, sulfanylacetamide, N-(4-ethylphenyl) ~534.6
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-one)acetamide Thieno[2,3-d]pyrimidin-4-one 7-methyl, 2-phenylamino, N-acetyl 369.44

Key Observations :

  • The target compound’s pyrido[2,3-d]pyrimidine core is distinct from thieno[2,3-d]pyrimidine () or pyrimidoindole systems (), which may alter π-π stacking interactions in biological targets.
  • The 4-ethoxyphenyl group in the target compound contrasts with sulfanyl or trifluoromethoxy substituents in analogs, impacting electronic effects and solubility .

Key Observations :

  • The target compound’s synthesis may resemble ’s acetylation protocol but requires regioselective substitution at the pyrido[2,3-d]pyrimidine core.
  • Anti-proliferative analogs () employ multi-step protection/deprotection strategies, which may complicate scalability compared to direct acetylation .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Target Compound - ~1,730 (est.) - -
Thieno[2,3-d]pyrimidin-4-one Acetamide 143–145 1,730, 1,690 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Chromen-4-one-Pyrazolo[3,4-d]pyrimidine 302–304 - Mass: 571.198 (M+1)
1,3,4-Oxadiazole-Pyrimidine Acetamide - 1,667 (C=O) 8.1 (C=CH), 9.8 (NH)

Key Observations :

  • The target compound’s predicted IR C=O stretches (~1,730 cm⁻¹) align with and , confirming acetamide functionality.
  • Higher melting points in chromen-4-one derivatives () suggest increased crystallinity due to planar aromatic systems .

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